(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol

Catalog No.
S12197285
CAS No.
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol

Product Name

(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol

IUPAC Name

[5-amino-2-(hydroxymethyl)-1,3-dihydroinden-2-yl]methanol

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c12-10-2-1-8-4-11(6-13,7-14)5-9(8)3-10/h1-3,13-14H,4-7,12H2

InChI Key

BCZAYWDSFXKKPW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC1(CO)CO)C=C(C=C2)N

(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol is a chemical compound characterized by its unique structure, which features an indene core substituted with amino and hydroxymethyl groups. The compound's molecular formula is C11H13NC_{11}H_{13}N, and it has a molar mass of approximately 175.23 g/mol. The presence of the amino group suggests potential reactivity and biological activity, making this compound of interest in various fields such as medicinal chemistry and organic synthesis.

The chemical reactivity of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions or form amides with carboxylic acids. The hydroxymethyl groups can undergo oxidation to form aldehydes or further oxidized to carboxylic acids. Additionally, this compound could engage in condensation reactions, particularly with carbonyl-containing compounds, leading to the formation of more complex structures.

Synthesis of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol can be achieved through several methods:

  • Reduction of Indene Derivatives: Starting from indene or substituted indenes, reduction reactions can yield the desired dihydroindene structure.
  • Amination Reactions: The introduction of the amino group can be performed using amination techniques on suitable precursors.
  • Hydroxymethylation: Hydroxymethyl groups can be introduced via formaldehyde or paraformaldehyde in the presence of a catalyst.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.

(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol has potential applications in:

  • Pharmaceutical Development: Due to its structural features that may confer biological activity.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential use in polymer chemistry due to its functional groups that allow for cross-linking.

Interaction studies are crucial for understanding how (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol interacts with various biological targets. Preliminary studies could involve:

  • Binding Affinity Assessments: Evaluating how well this compound binds to specific receptors or enzymes.
  • In Vitro Assays: Testing its effects on cell lines to determine cytotoxicity or therapeutic efficacy.

Such studies would provide insights into its pharmacological potential and safety profile.

Several compounds share structural similarities with (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol:

Compound NameStructure FeaturesUnique Properties
5-AminoindoleIndole structure with an amino groupKnown for neuroprotective effects
1H-Indene-2-methanolHydroxymethyl substitutionUsed in organic synthesis
4-Amino-1H-indeneAmino group at position 4Exhibits anti-cancer properties

The uniqueness of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol lies in its specific arrangement of functional groups and the dihydroindene core which may offer distinct reactivity and biological interactions compared to these similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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